3,5-Diphenylpyridine-2-carboxylic acid
CAS No.: 101605-25-8
Cat. No.: VC21322703
Molecular Formula: C18H13NO2
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101605-25-8 |
---|---|
Molecular Formula | C18H13NO2 |
Molecular Weight | 275.3 g/mol |
IUPAC Name | 3,5-diphenylpyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C18H13NO2/c20-18(21)17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H,20,21) |
Standard InChI Key | IDZSNZOQPGZZTG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=C(N=C2)C(=O)O)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(N=C2)C(=O)O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
3,5-Diphenylpyridine-2-carboxylic acid features a pyridine ring with two phenyl groups at positions 3 and 5, and a carboxylic acid group at position 2. This molecular architecture gives it distinct chemical and physical characteristics that differentiate it from other pyridine derivatives.
Structural Characteristics
The compound consists of a pyridine core with the following key structural features:
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A nitrogen atom at position 1 of the pyridine ring
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A carboxylic acid group (-COOH) at position 2
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Phenyl groups (C₆H₅-) at positions 3 and 5
The molecular formula is C₁₈H₁₃NO₂, with a calculated molecular weight of approximately 275.30 g/mol. The presence of two phenyl groups significantly increases its molecular weight and lipophilicity compared to similar compounds with methyl substituents.
Physical Properties
Based on structure-property relationships of similar compounds, 3,5-Diphenylpyridine-2-carboxylic acid is expected to exhibit the following physical properties:
Property | Expected Value | Basis for Prediction |
---|---|---|
Physical State | Crystalline solid | Common for aromatic carboxylic acids |
Color | Off-white to pale yellow | Typical for aromatic compounds with conjugated systems |
Solubility | Poor in water, soluble in organic solvents | Due to lipophilic phenyl groups |
Melting Point | 180-220°C (estimated) | Based on related pyridine carboxylic acids |
pKa | ~3.5-4.5 | Typical for aromatic carboxylic acids |
UV Absorption | Strong absorption in 260-280 nm range | Due to extended conjugation |
The compound's solubility is expected to be significantly affected by the presence of the two phenyl groups, which would increase its lipophilicity while decreasing water solubility compared to similar compounds with smaller substituents.
Synthesis Methods
Cross-Coupling Approach
A viable synthetic pathway would likely involve Suzuki or Negishi cross-coupling reactions to introduce the phenyl groups to an appropriate pyridine precursor:
Direct Functionalization Approach
Another potential route could involve the directed C-H activation of pyridine-2-carboxylic acid:
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Protection of the carboxylic acid group
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Sequential C-H activation and phenylation at positions 3 and 5
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Deprotection to recover the carboxylic acid functionality
Challenges in Synthesis
The synthesis of 3,5-Diphenylpyridine-2-carboxylic acid presents several challenges:
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Regioselectivity in introducing the phenyl groups at specific positions
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Potential steric hindrance between the carboxylic acid and adjacent phenyl group
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Purification complexities arising from partial reaction products and isomeric impurities
Chemical Reactivity
Functional Group Reactivity
The compound's reactivity is determined by its three main functional groups:
Carboxylic Acid Group
The carboxylic acid moiety can participate in typical carboxylic acid reactions:
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Esterification with alcohols
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Amidation with amines
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Reduction to alcohols
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Decarboxylation under specific conditions
Pyridine Nitrogen
The pyridine nitrogen contributes to:
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Basicity (though attenuated by electron-withdrawing effects)
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Metal coordination potential
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Quaternization with alkylating agents
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N-oxidation with peroxides
Phenyl Groups
The phenyl substituents can undergo:
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Electrophilic aromatic substitution (though with reduced reactivity)
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Hydrogenation under forcing conditions
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Functionalization via C-H activation
Predicted Reaction Pathways
Table 3.1: Predicted Reactivity of 3,5-Diphenylpyridine-2-carboxylic Acid
Reaction Type | Conditions | Expected Products | Selectivity Challenges |
---|---|---|---|
Esterification | ROH, H⁺ or SOCl₂ | Corresponding esters | Potential side reactions at pyridine N |
Amidation | 1. SOCl₂, 2. R-NH₂ | Amide derivatives | Control of chemoselectivity |
N-Oxidation | m-CPBA, DCM | N-oxide derivative | Avoiding oxidation of phenyl groups |
Decarboxylation | Heat, Cu catalyst | 3,5-Diphenylpyridine | Controlling reaction temperature |
Electrophilic Substitution | Various electrophiles | Para-substituted phenyl derivatives | Regioselectivity between phenyl groups |
Biological Activity and Applications
Enzyme Inhibition Activity
The compound's structure suggests potential inhibitory activity against several enzyme classes:
Enzyme Class | Inhibition Potential | Structural Basis |
---|---|---|
Histone Deacetylases | Moderate to High | Carboxylic acid zinc-binding group, aromatic surface recognition |
Matrix Metalloproteinases | Moderate | Carboxylic acid metal-chelating properties |
Kinases | Low to Moderate | Potential for π-stacking with enzyme binding pockets |
COX Enzymes | Low | Similar to known NSAIDs with carboxylic acid groups |
Ligand Chemistry
The compound's potential for metal coordination through both the carboxylic acid and pyridine nitrogen makes it an interesting candidate for:
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Transition metal complex formation
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Catalyst development
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Coordination polymers and metal-organic frameworks (MOFs)
Materials Applications
The extended π-system created by the two phenyl groups attached to the pyridine core could lead to interesting electronic and optical properties, potentially useful in:
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Organic semiconductors
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Photosensitizers
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Fluorescent materials
Structure-Activity Relationship Analysis
Comparison with Related Compounds
Understanding the relationship between structure and activity is essential for predicting the behavior of 3,5-Diphenylpyridine-2-carboxylic acid.
Table 5.1: Comparative Analysis with Structurally Related Compounds
Compound | Structural Difference | Expected Impact on Properties |
---|---|---|
3,5-Dimethylpyridine-2-carboxylic acid | Methyl vs. Phenyl groups | Lower lipophilicity, less steric bulk, different electronic properties |
Pyridine-2-carboxylic acid (Picolinic acid) | Lacks substituents at 3,5 positions | Lower molecular weight, higher water solubility, less steric hindrance |
3,5-Diphenylisoxazole-4-carboxylic acid | Isoxazole vs. pyridine core | Different hydrogen bonding pattern, altered electronic properties |
3,5-Diphenyl-2-phosphafuran | Phosphafuran vs. pyridine carboxylic acid structure | Different reactivity profile, especially in Diels-Alder reactions |
Electronic and Steric Effects
The phenyl groups at positions 3 and 5 would significantly impact the compound's properties:
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Steric effects:
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Increased molecular volume
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Possible conformational constraints
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Potential for π-stacking interactions
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Electronic effects:
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Extended conjugation through the phenyl rings
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Altered electron distribution in the pyridine ring
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Modified acidity of the carboxylic acid group
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Analytical Characterization
NMR Spectroscopy
Expected key NMR signals for 3,5-Diphenylpyridine-2-carboxylic acid:
Nucleus | Expected Chemical Shift (ppm) | Signal Characteristics |
---|---|---|
¹H NMR | 12.5-13.5 | Broad singlet (carboxylic acid OH) |
¹H NMR | 8.5-8.7 | Singlet (pyridine H-6) |
¹H NMR | 8.0-8.2 | Singlet (pyridine H-4) |
¹H NMR | 7.3-7.8 | Multiple signals (phenyl protons) |
¹³C NMR | 165-170 | Carboxylic acid carbonyl |
¹³C NMR | 145-155 | Pyridine C-2, C-6 |
¹³C NMR | 130-140 | Phenyl ipso carbons, pyridine C-3, C-5 |
¹³C NMR | 125-130 | Phenyl carbons |
Mass Spectrometry
Expected mass spectrometry characteristics:
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Molecular ion [M+H]⁺ at m/z 276.10
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Characteristic fragmentation pattern including loss of CO₂ (m/z 232.11)
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Fragment ions from cleavage of phenyl groups
IR Spectroscopy
Anticipated key IR bands:
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3000-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)
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1700-1680 cm⁻¹ (strong, C=O stretch)
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1600-1580 cm⁻¹ (C=C and C=N stretching of aromatic rings)
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1450-1400 cm⁻¹ (C-O-H bending)
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760-700 cm⁻¹ (monosubstituted phenyl ring vibrations)
Crystallographic Properties
Based on similar compounds, 3,5-Diphenylpyridine-2-carboxylic acid would likely crystallize in a monoclinic or triclinic system. The crystal packing would be influenced by:
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Hydrogen bonding through the carboxylic acid groups
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π-stacking interactions between phenyl and pyridine rings
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Potential formation of dimers through carboxylic acid pairing
Current Research and Future Directions
Medicinal Chemistry
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Investigation as a scaffold for anti-inflammatory agents
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Exploration as enzyme inhibitors, particularly for metalloenzymes
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Development of metal complexes with biological activity
Materials Science
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Incorporation into metal-organic frameworks
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Investigation of photophysical properties
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Development of sensors based on metal-coordination properties
Synthetic Methodology
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Use as a building block for more complex heterocyclic systems
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Template for developing new C-H functionalization methodologies
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Platform for studying directed metalation chemistry
Synthetic Challenges and Opportunities
The synthesis of 3,5-Diphenylpyridine-2-carboxylic acid presents both challenges and opportunities:
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